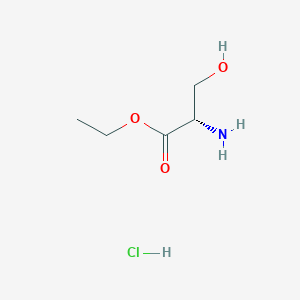

H-Ser-OEt.HCl

Description

L-Serine ethyl ester hydrochloride (C$5$H${11}$NO$_3$·HCl, molecular weight 169.61) is a chiral amino acid ester derivative of L-serine, where the carboxyl group is esterified with ethanol and the amino group is protonated as a hydrochloride salt . Its CAS number is 26348-61-8, and it is characterized by high purity (≥95–99%), hygroscopicity, and solubility in water . The compound is widely used in pharmaceutical synthesis, peptide chemistry, and as an excipient in drug delivery systems due to its reactivity and biocompatibility .

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJQCLZQSHLSFB-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180951 | |

| Record name | Ethyl L-serinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26348-61-8 | |

| Record name | L-Serine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26348-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-serinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-serinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Esterification : L-Serine reacts with ethanol in the presence of thionyl chloride, which simultaneously protonates the hydroxyl group and facilitates nucleophilic attack by ethanol. The reaction proceeds via:

Key parameters include:

-

Workup and Isolation :

Table 1: Optimized Parameters for Thionyl Chloride-Mediated Synthesis

| Parameter | Range | Impact on Yield/Purity |

|---|---|---|

| Thionyl chloride ratio | Higher ratios reduce byproducts | |

| Reaction temperature | Elevated temps favor completion | |

| Ethanol volume | Excess solvent aids dissolution |

Acid-Catalyzed Fischer Esterification

Fischer esterification, employing hydrochloric acid () as a catalyst, offers an alternative route. While less common in industrial settings due to slower kinetics, it avoids thionyl chloride’s hazards.

Protocol Adaptation

-

Reaction Setup :

-

L-Serine is suspended in anhydrous ethanol, followed by dropwise addition of concentrated .

-

Reflux at for .

-

-

Challenges :

Recrystallization and Purification Techniques

Purification of L-serine ethyl ester hydrochloride is critical due to hygroscopicity and byproduct formation.

Solvent Systems for Crystallization

Table 2: Purification Efficiency Across Solvent Systems

| Solvent Ratio (EtOH:EtOAc) | Purity (%) | Yield (%) |

|---|---|---|

| 98.2 | 85 | |

| 99.5 | 92 | |

| 97.8 | 88 |

Industrial-Scale Considerations

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions: L-Serine ethyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, and the amino group can be reduced to form amines.

Esterification and Hydrolysis: The ester group can undergo hydrolysis to form L-serine and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve basic or neutral pH.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed:

From Substitution: Various substituted serine derivatives.

From Oxidation: Corresponding aldehydes or ketones.

From Reduction: Amines.

From Hydrolysis: L-serine and ethanol.

Scientific Research Applications

Pharmaceutical Applications

L-Serine ethyl ester hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is highlighted by its use in the production of amino acid derivatives, which can exhibit therapeutic properties.

Case Study: Synthesis of N-L-serine-N-(2,3,4-trihydroxybenzyl)-hydrazide Hydrochloride

- Objective : To synthesize a compound that acts as a decarboxylase inhibitor.

- Method : L-Serine ethyl ester hydrochloride is reacted with hydrazine hydrate, followed by further reactions to yield the target compound.

- Outcome : The synthesized compound demonstrated potential as a therapeutic agent, showcasing the utility of L-serine ethyl ester hydrochloride in drug synthesis .

Biochemical Research

In biochemical research, L-serine ethyl ester hydrochloride is utilized for its properties as a substrate in enzymatic reactions and polymer synthesis.

Chemoenzymatic Polymerization

- Study Overview : Research demonstrated the chemoenzymatic polymerization of L-serine ethyl ester to produce poly(L-serine), a polypeptide with potential applications in drug delivery and tissue engineering.

- Findings : The polymerization was catalyzed by papain in an aqueous medium, resulting in poly(L-serine) with a degree of polymerization ranging from 5 to 22. The resulting polypeptide exhibited structural characteristics conducive to biological applications .

Food Industry Applications

L-Serine ethyl ester hydrochloride is also recognized for its applications in the food industry, where it can serve as a flavor enhancer or nutrient supplement.

Nutritional Supplementation

Mechanism of Action

The mechanism of action of ethyl L-serinate hydrochloride involves its role as a precursor or intermediate in biochemical pathways. It can be incorporated into peptides and proteins, influencing their structure and function. The compound’s amino and hydroxyl groups allow it to participate in various biochemical reactions, impacting cellular processes and metabolic pathways .

Comparison with Similar Compounds

DL-Serine Methyl Ester Hydrochloride

- Structural Differences : DL-Serine methyl ester hydrochloride (CAS 4117-31-1) differs in ester group (methyl vs. ethyl) and stereochemistry (racemic DL-form vs. enantiopure L-form) .

- Applications : It is used in peptide chain elongation and central nervous system (CNS) drug synthesis. However, the racemic mixture may complicate stereochemical outcomes in drug development compared to the enantiopure L-form .

- Reactivity : The methyl ester hydrolyzes faster than the ethyl ester under physiological conditions, affecting drug release kinetics .

L-Cysteine Ethyl Ester Hydrochloride

- Structural Differences : Replaces serine’s hydroxyl group with a thiol (-SH) group (CAS 868-59-7). The sulfur atom enhances cell membrane permeability, making it effective in targeting brain regions for neuropharmacological applications .

- Applications : Unlike L-serine ethyl ester, L-cysteine ethyl ester (L-CYSee) prevents morphine dependence in preclinical models due to thiol-mediated pathways .

- Stability : The thiol group is prone to oxidation, requiring stricter storage conditions than L-serine derivatives .

Ethyl L-Alaninate Hydrochloride

L-Serine Methyl Ester Hydrochloride

- Structural Differences : Methyl ester (vs. ethyl) with a smaller alkyl chain (CAS 2788-84-3) .

- Applications : Similar to the ethyl ester but with faster hydrolysis rates, making it suitable for short-acting prodrugs .

- Synthesis : Used in aza-Michael reactions with Baylis-Hillman adducts for HIV-1 protease inhibitors, though yields vary compared to ethyl ester derivatives .

Key Functional Comparisons

Drug Delivery and Excipient Roles

- L-Serine ethyl ester HCl: Used in Terumo’s Unicoat™ technology for paclitaxel-coated balloons (DCBs) due to its solubility and uniform coating properties .

Stability and Handling

- L-Serine ethyl ester HCl : Hygroscopic; requires storage under dry inert gas .

- L-Cysteine derivatives : Require antioxidants or cold storage to prevent thiol oxidation .

Research and Industrial Implications

- Pharmaceuticals : L-Serine ethyl ester HCl’s enantiopurity and hydroxyl group make it ideal for stereosensitive drug synthesis (e.g., HIV-1 protease inhibitors) .

- Drug Delivery : Its role in DCBs highlights excipient versatility, though cysteine derivatives may excel in CNS-targeted therapies .

- Limitations : Instability during deprotection (e.g., transesterification in Valanimycin synthesis) necessitates optimized reaction conditions .

Biological Activity

L-Serine ethyl ester hydrochloride (C5H12ClNO3), also known as Ethyl L-serinate hydrochloride, is a derivative of the amino acid L-serine. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

L-Serine ethyl ester hydrochloride is synthesized by esterifying L-serine with ethyl alcohol and subsequently forming the hydrochloride salt. This modification enhances its solubility and stability, making it suitable for various biochemical applications.

Biochemical Pathways

L-Serine ethyl ester hydrochloride is involved in several biochemical pathways, primarily related to amino acid metabolism and protein synthesis. It acts as a substrate in peptide synthesis and can participate in various chemical reactions:

- Substitution Reactions : The amino group allows for nucleophilic substitutions.

- Esterification and Hydrolysis : The compound can hydrolyze to release L-serine and ethanol.

- Oxidation and Reduction : The hydroxyl group can be oxidized to form carbonyl compounds.

Polymerization

A significant aspect of L-serine ethyl ester hydrochloride's biological activity is its role in the chemoenzymatic polymerization of L-serine derivatives. Research has shown that this compound can be polymerized using enzymes like papain, leading to the formation of polypeptides such as poly(l-serine) (polySer). This process occurs under basic conditions (pH 7.5 to 9.5) and results in materials with unique functional properties .

Neuropharmacology

Recent studies indicate that derivatives of L-serine ethyl ester hydrochloride may have therapeutic potential in neuropharmacology. For instance, a study found that while L-serine ethyl ester did not prevent morphine dependence in rats, it highlighted the importance of thiol pathways in neuropharmacological responses . This suggests that while L-serine ethyl ester itself may not exhibit direct neuroprotective effects, its derivatives could be explored further for their potential in treating opioid dependence.

Anticancer Activity

Another promising area of research involves the anticancer properties of compounds derived from L-serine ethyl ester hydrochloride. A study synthesized β-Hydroxypicolinyl serine ethyl heptanoyl ester (PSEHE) from this compound, which exhibited cytotoxicity against Murine Leukemia P-388 cells, indicating potential as a lead compound for anticancer drug development.

Case Studies

Safety and Toxicology

L-Serine ethyl ester hydrochloride is generally considered safe for laboratory use; however, it can cause skin and eye irritation. Proper handling procedures must be followed to minimize exposure risks.

Q & A

Q. What are the optimal synthetic routes for preparing L-serine ethyl ester hydrochloride with high purity?

The synthesis typically involves reacting L-serine with ethanol in the presence of hydrochloric acid under controlled conditions. A method adapted from creatine ethyl ester synthesis ( ) includes dissolving L-serine in anhydrous ethanol, adding acetyl chloride as a catalyst, and maintaining the reaction at 40°C under inert gas (e.g., argon). After overnight stirring, the product is precipitated by cooling, filtered, and washed with cold ethanol. Purity can be verified via HPLC or NMR, with attention to residual solvents or unreacted starting materials .

Q. How can researchers characterize the stability of L-serine ethyl ester hydrochloride under varying pH and temperature conditions?

Stability studies should assess hydrolysis rates using buffered solutions (pH 1–10) at physiological (37°C) and storage temperatures (−15°C to 25°C). Analytical methods like mass spectrometry or UV-Vis spectroscopy can monitor ester bond cleavage, releasing ethanol and L-serine. For example, highlights instability during deprotection steps, where transesterification or hydrolysis may occur, necessitating rapid analysis post-synthesis .

Q. What analytical techniques are recommended for quantifying L-serine ethyl ester hydrochloride in biological matrices?

Reverse-phase HPLC coupled with UV detection (210–220 nm) or LC-MS/MS is effective. Sample preparation may involve protein precipitation (acetonitrile/methanol) followed by derivatization (e.g., with dansyl chloride) to enhance sensitivity. emphasizes similar approaches for cyanophenylalanine derivatives, applicable here .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁴C, ¹⁵N) of L-serine ethyl ester hydrochloride improve metabolic tracking in vivo?

Radiolabeling at specific positions (e.g., ¹⁴C on the ethyl group or ¹⁵N on the amino group) allows independent monitoring of ethanol and serine moieties. Synthesis involves using isotopically labeled ethanol (¹⁴C) or L-serine (¹⁵N), as described for creatine ethyl ester in . Metabolic studies in model organisms (e.g., rodents) can then quantify absorption, distribution, and excretion via scintillation counting or isotope-ratio MS .

Q. What experimental strategies mitigate ester hydrolysis during peptide synthesis using L-serine ethyl ester hydrochloride?

To minimize hydrolysis, use low-temperature coupling (0–4°C) and activated reagents (e.g., HOBt/DIC). Protecting group strategies (e.g., Fmoc for the amino group) and anhydrous solvents (DMF, DCM) are critical. notes challenges in isolating the ester due to instability, suggesting in situ derivatization or rapid purification via flash chromatography .

Q. How do conflicting data on L-serine ethyl ester hydrochloride’s solubility in polar solvents arise, and how should researchers address this?

Discrepancies may stem from variations in salt forms (e.g., hydrochloride vs. free base) or impurities. Systematic solubility testing in water, ethanol, and DMSO using gravimetric or spectrophotometric methods is advised. lists glycine and serine esters with similar solubility profiles, recommending standardized protocols .

Q. What role does L-serine ethyl ester hydrochloride play in studying enzyme-substrate interactions in serine proteases?

Q. How should researchers design controls to distinguish ester-specific effects from L-serine interference in cell-based assays?

Include parallel experiments with equimolar L-serine and ethanol (hydrolysis products) to isolate ester-specific responses. Use stable isotope-labeled analogs (e.g., ¹³C-L-serine ethyl ester) to track intracellular hydrolysis via MS imaging ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.